molecular formula C9H17NO3 B027676 1-Boc-3-hydroxypyrrolidine CAS No. 103057-44-9

1-Boc-3-hydroxypyrrolidine

Cat. No. B027676
M. Wt: 187.24 g/mol
InChI Key: APCBTRDHCDOPNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-3-hydroxypyrrolidine derivatives often involves the hydrogenation of pyridine derivatives followed by chiral resolution and subsequent protection of the hydroxyl group. For instance, (S)-1-Boc-3-hydroxypiperidine was synthesized from 3-hydroxypyridine through hydrogenation catalyzed by 5%Rh/C, followed by chiral resolution and reaction with (Boc)2O in the presence of triethylamine, yielding an overall 40% yield (Wang Junming, 2013). Additionally, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine was obtained through chemoenzymatic synthesis involving kinetic resolution and selective oxidation processes (M. Haddad & M. Larchevěque, 2005).

Molecular Structure Analysis

The molecular structure of 1-Boc-3-hydroxypyrrolidine is defined by its pyrrolidine ring and the tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group influences the rotation and conformation of the molecule, which is critical for its reactivity and the outcomes of its chemical reactions. For instance, studies have shown that the rotation of the Boc group in lithiated pyrrolidines affects the yield and stereoselectivity of substitution reactions (Nadeem S. Sheikh et al., 2012).

Chemical Reactions and Properties

1-Boc-3-hydroxypyrrolidine undergoes various chemical reactions, leveraging the reactivity of both the pyrrolidine ring and the hydroxyl group. Lewis Acid-mediated coupling reactions have been utilized to convert coupling products into 1-Boc-3- and 4-hydroxypyrrolidines with moderate to good stereoselectivity (Y. Aoyagi & Robert M. Williams, 1998).

Scientific Research Applications

  • It is used for studying the mechanism of intramolecular migration of tert-butyloxycarbonyl groups (Xue & Silverman, 2010).

  • The synthesized 1-benzyl-3-hydroxypyrrolidine has applications in the production of enantiopure chiral compounds (Morimoto & Sakai, 2008).

  • It's used in the study of ferrocene peptides, stabilized in solution by intramolecular hydrogen bonds (Kovač et al., 2009).

  • Useful in chemoenzymatic synthesis of 2-hydroxy-3-methylproline and its derivatives (Haddad & Larchevěque, 2005).

  • Applied in the enantioconvergent synthesis of novel potential HIV protease inhibitors (Courcambeck et al., 2001).

  • Acts as a potential inhibitor of GABA transport proteins GAT-1 and GAT-3 (Zhao et al., 2005).

  • Used in asymmetric synthesis for producing various compounds (Aoyagi & Williams, 1998).

  • Identified as a new and selective integrin alpha5beta1 inhibitor for local administration and potential systemic treatment (Zischinsky et al., 2010).

Safety And Hazards

1-Boc-3-hydroxypyrrolidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .

Future Directions

1-Boc-3-hydroxypyrrolidine is a vital compound used in the synthesis of pharmaceutical intermediates for neurological disorder and cancer treatment. It serves as a fundamental component in drug fabrication to combat diverse diseases with precision and efficacy .

properties

IUPAC Name

tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403046
Record name 1-Boc-3-hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-hydroxypyrrolidine

CAS RN

103057-44-9
Record name 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-3-hydroxypyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (3.00 g, 16.20 mmol) was dissolved in dry MeOH (60 mL) and cooled in an ice-water bath. Sodium borohydride (0.61 g, 16.20 mmol) was added carefully and the reaction mixture was stirred at 0° C. for 15 mins. The reaction mixture was diluted with water and pH was set to −9 with HCl (1% aqueous solution). The aqueous layer was extracted with EtOAc and the organic layers were combined, dried with MgSO4, filtered and evaporated to give the title compound (3.00 g, 98.9%). 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H), 1.85-1.96 (m, 2H), 3.26-3.33 (m, 2H), 3.38-3.47 (m, 3H), 4.38-4.40 (m, 1H); 13C NMR (125 MHz, CDCl3): δ 28.72, 33.95, 43.99, 54.38, 70.60, 79.57, 155.07.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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